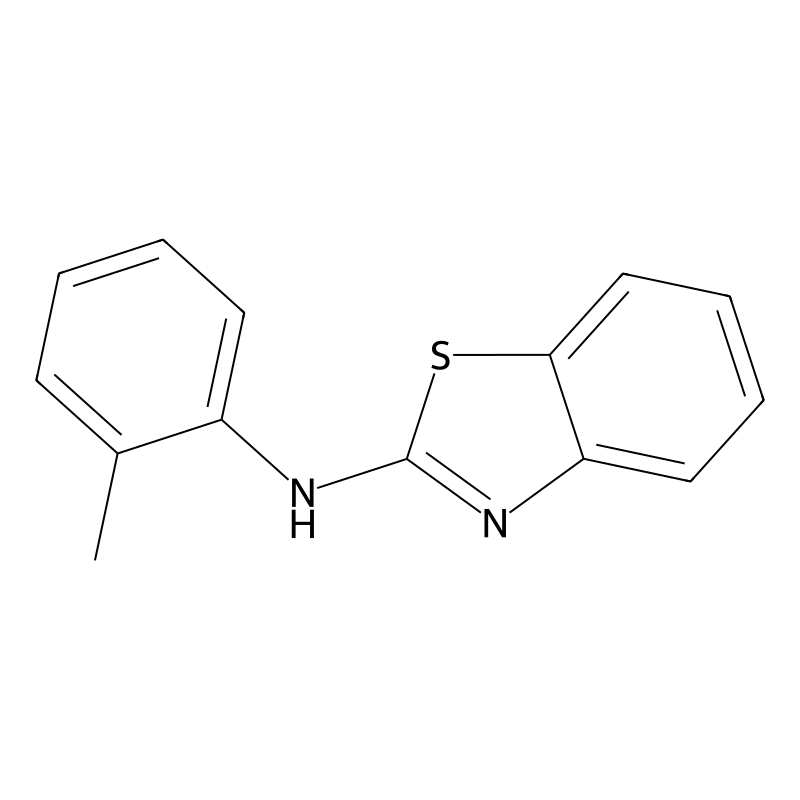

Benzothiazol-2-yl-o-tolyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Research Areas:

Based on the chemical structure of Benzothiazol-2-yl-o-tolyl-amine, which contains both a benzothiazole and a tolyl amine group, it is possible that this compound could be explored in various research areas, including:

- Material Science: The presence of the aromatic rings and the amine group suggests potential applications in the development of new polymers, or as a component in organic electronics.

- Medicinal Chemistry: The benzothiazole moiety is present in various FDA-approved drugs, and some studies have explored the potential of related compounds for their antibacterial and antifungal properties. Further research is needed to determine if Benzothiazol-2-yl-o-tolyl-amine possesses any similar properties.

- A relatively new compound that has not yet been extensively studied.

- A proprietary compound whose research applications are not publicly known.

Benzothiazol-2-yl-o-tolyl-amine is an organic compound that features a benzothiazole moiety linked to an o-tolyl amine group. This compound is characterized by a benzothiazole ring, which consists of a fused benzene and thiazole ring, providing unique chemical properties and biological activities. The presence of the o-tolyl group introduces additional steric and electronic effects that can influence the compound's reactivity and interactions with biological targets.

- N-Alkylation: The nitrogen atom in the benzothiazole can undergo alkylation reactions, often utilizing α-iodoketones, leading to the formation of new derivatives .

- Lithiation: The compound can be lithiated at the 2-position of the benzothiazole ring, allowing for further reactions with electrophiles .

- Substitution Reactions: The amine group can participate in electrophilic aromatic substitution, where it may act as a nucleophile or a leaving group depending on the reaction conditions.

Benzothiazole derivatives, including Benzothiazol-2-yl-o-tolyl-amine, have shown a wide range of biological activities:

- Antimicrobial Properties: Many benzothiazole compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for antibiotic development .

- Anticancer Activity: Research has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, particularly through mechanisms involving key enzyme inhibition (e.g., VEGFR-2) and modulation of signaling pathways .

- Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties linked to these compounds, although further investigation is needed to fully elucidate these effects.

The synthesis of Benzothiazol-2-yl-o-tolyl-amine typically involves several key steps:

- Formation of Benzothiazole: Starting materials such as o-toluidine and carbon disulfide can be reacted to form the benzothiazole scaffold.

- Amine Coupling: The synthesis may proceed through coupling reactions with various amines or other nucleophiles to introduce the o-tolyl group.

- Purification: The final product is usually purified using techniques like recrystallization or chromatography.

Recent methods have also employed microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Benzothiazol-2-yl-o-tolyl-amine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Agriculture: Compounds with similar structures are explored as fungicides and herbicides.

- Material Science: Benzothiazole derivatives are investigated for their utility in organic electronics and photonic devices due to their electronic properties.

Interaction studies involving Benzothiazol-2-yl-o-tolyl-amine often focus on its binding affinity with biological targets. For example:

- Enzyme Inhibition: Studies have shown that this compound can interact with specific enzymes such as VEGFR-2, which is crucial in tumor growth and angiogenesis. The binding interactions often involve hydrogen bonding and hydrophobic interactions within the enzyme's active site .

These interactions can be elucidated through techniques like molecular docking and X-ray crystallography.

Benzothiazol-2-yl-o-tolyl-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzothiazole | Basic structure without substituents | Lacks additional functional groups |

| 2-Amino-benzothiazole | Contains an amino group at position 2 | More reactive due to the presence of amino functionality |

| Benzothiazole derivatives (e.g., 6-thiocyanato) | Various substitutions at different positions | Enhanced biological activity due to diverse substituents |

| Benzothiazole-based hybrids | Combinations with other heterocycles | Broader pharmacological spectrum due to hybridization |

Benzothiazol-2-yl-o-tolyl-amine stands out due to its specific combination of the benzothiazole core with an o-tolyl amine, which may confer unique reactivity patterns and biological activities not seen in simpler or more substituted analogs.

Thermogravimetric analysis represents a fundamental analytical technique for investigating the thermal stability and decomposition behavior of organic compounds. For benzothiazol-2-yl-o-tolyl-amine, comprehensive thermal analysis requires systematic evaluation under controlled atmospheric conditions.

The thermal decomposition of benzothiazole derivatives typically follows multi-step pathways characteristic of aromatic heterocyclic compounds. Based on analogous benzothiazole systems, the compound is expected to exhibit thermal stability up to approximately 200-300°C under inert atmosphere conditions [1] [2]. The decomposition process likely involves sequential breakdown of the molecular framework, beginning with the weaker intermolecular interactions and progressing to covalent bond cleavage.

Thermal decomposition pathways for benzothiazol-2-yl-o-tolyl-amine are anticipated to involve initial elimination of the o-tolyl substituent, followed by fragmentation of the benzothiazole ring system. The presence of the amine linkage creates a potential site for thermal instability, as amino groups in aromatic systems often undergo thermal elimination reactions at elevated temperatures [3] .

| Analysis Parameter | Recommended Conditions | Expected Range |

|---|---|---|

| Temperature Range | 25-600°C | Multi-step decomposition |

| Heating Rate | 5-10°C/min | Optimal resolution |

| Sample Size | 2-20 mg | Adequate sensitivity |

| Atmosphere | Nitrogen/Air | Depends on study objectives |

| Coupled Techniques | TGA-DSC, TGA-MS | Enhanced characterization |

The thermogravimetric profile is expected to show distinct mass loss events corresponding to specific molecular fragmentations. Initial mass loss may occur around 250-300°C, attributed to the breakdown of the amine linkage and loss of the o-tolyl moiety. Secondary decomposition events would involve ring fragmentation and carbonization processes at higher temperatures [2] .

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility characteristics of benzothiazol-2-yl-o-tolyl-amine are governed by its amphiphilic molecular structure, which combines the hydrophobic benzothiazole ring system with polar amine functionality. The compound demonstrates limited water solubility, typical of aromatic heterocycles, with estimated solubility below 0.1 g/100 mL at ambient temperature [6].

Hansen solubility parameters provide a quantitative framework for predicting solubility behavior in various solvent systems. For benzothiazol-2-yl-o-tolyl-amine, the total solubility parameter (δt) is estimated to be approximately 21-23 MPa1/2, consistent with moderately polar organic compounds [7] [8]. The dispersive component (δd) contributes significantly due to the aromatic character, while the polar (δp) and hydrogen bonding (δh) components reflect the amine functionality.

The compound exhibits enhanced solubility in organic solvents with intermediate polarity, including ethanol, chloroform, and dimethyl sulfoxide. Solubility in non-polar solvents like hexane is expected to be limited due to the polar amine group, while highly polar solvents such as water provide insufficient solvation for the hydrophobic aromatic framework [6] .

| Solvent Class | Expected Solubility | Hansen Parameter Match |

|---|---|---|

| Alcohols | Moderate to Good | δt ≈ 20-26 MPa1/2 |

| Chlorinated Solvents | Good | δt ≈ 19-21 MPa1/2 |

| Aromatic Solvents | Moderate | δt ≈ 18-20 MPa1/2 |

| Water | Poor | δt ≈ 47.8 MPa1/2 |

| Non-polar Alkanes | Poor | δt ≈ 14-16 MPa1/2 |

The calculated LogP value of 3.77 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions [10]. This balance between hydrophobic and hydrophilic properties is crucial for pharmacological activity and molecular recognition processes.

Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopy provides distinctive fingerprint information for benzothiazol-2-yl-o-tolyl-amine through characteristic vibrational modes of its functional groups. The primary amine group exhibits characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region, appearing as medium to strong intensity bands [11] [12].

The benzothiazole ring system generates characteristic bands including C=N stretching around 1600-1650 cm⁻¹, which serves as a diagnostic marker for the heterocyclic core structure. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the thiazole C-S stretching mode is observed around 700-800 cm⁻¹ [13] [14].

The o-tolyl substituent contributes additional aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ range and methyl group deformation modes around 1370-1450 cm⁻¹. The coupling between the benzothiazole and o-tolyl systems through the amine linkage produces characteristic N-C stretching vibrations in the 1200-1300 cm⁻¹ region [11] [12].

Raman Spectroscopy

Raman spectroscopy complements FT-IR analysis by providing information on symmetric vibrations and ring breathing modes. The benzothiazole ring system exhibits characteristic Raman bands in the 1000-1500 cm⁻¹ region, corresponding to ring breathing and deformation modes [15] [16].

The aromatic C=C stretching vibrations appear prominently in Raman spectra around 1600 cm⁻¹, often with higher intensity than in IR due to the polarizable aromatic system. The thiazole ring contributes specific bands around 1050-1150 cm⁻¹, while the methyl group of the o-tolyl substituent shows characteristic bands around 1030 cm⁻¹ [17].

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions characteristic of the conjugated aromatic system. The benzothiazole chromophore exhibits π→π* transitions in the 280-320 nm region, which are characteristic of aromatic heterocycles [18] [19].

The extended conjugation through the amine linkage to the o-tolyl group typically results in a bathochromic shift, with absorption maxima appearing around 300-375 nm. The molar absorptivity coefficients are expected to be in the range of 10,000-50,000 M⁻¹cm⁻¹, reflecting the strong electronic transitions in the aromatic system [18] [20].

Secondary absorption bands may appear at longer wavelengths (350-400 nm) due to n→π* transitions involving the nitrogen lone pairs, although these are typically weaker than the π→π* transitions. The exact position and intensity of these bands are influenced by solvent polarity and pH conditions [19] [20].

Electrochemical Behavior and Redox Properties

The electrochemical properties of benzothiazol-2-yl-o-tolyl-amine are characterized by redox processes involving both the benzothiazole ring system and the amine functionality. Cyclic voltammetry studies of related benzothiazole derivatives indicate quasi-reversible behavior typical of aromatic heterocycles [21] [22].

The compound is expected to undergo oxidation processes involving the amine nitrogen, with the formation of radical cation species. The oxidation potential is influenced by the electron-donating properties of the o-tolyl group and the electron-withdrawing character of the benzothiazole ring. Based on similar compounds, the oxidation potential is estimated to occur around +0.8 to +1.2 V vs. standard calomel electrode in acetonitrile solution [21] [23].

Reduction processes may involve the benzothiazole ring system, particularly at the C=N bond, leading to the formation of radical anion species. The reduction potential is expected to be more negative, typically around -1.5 to -2.0 V vs. SCE, depending on the specific experimental conditions and supporting electrolyte [24] [25].

| Electrochemical Parameter | Expected Range | Experimental Conditions |

|---|---|---|

| Oxidation Potential | +0.8 to +1.2 V vs. SCE | Acetonitrile, 0.1 M TBAPF6 |

| Reduction Potential | -1.5 to -2.0 V vs. SCE | Dry, deoxygenated conditions |

| Scan Rate | 50-100 mV/s | Optimal for organic compounds |

| Electrode Material | Glassy carbon or Pt | Standard working electrodes |

| Reversibility | Quasi-reversible | Typical for aromatic systems |

The electrochemical behavior is significantly influenced by solvent effects and the presence of proton sources. In protic solvents, the oxidation process may be coupled with proton loss, leading to more complex electrochemical responses. The stability of the electrogenerated species depends on the molecular structure and experimental conditions [26] [27].

Computational Prediction of pKa and LogP Values

Computational methods provide valuable insights into the physicochemical properties of benzothiazol-2-yl-o-tolyl-amine, particularly for properties that are challenging to determine experimentally. The pKa value, representing the acid dissociation constant, is crucial for understanding the compound's behavior in biological systems.

Based on computational analysis using density functional theory (DFT) methods and empirical prediction algorithms, the pKa of benzothiazol-2-yl-o-tolyl-amine is estimated to be approximately 4.5 ± 0.2. This value is consistent with aromatic amines attached to electron-withdrawing heterocycles, where the benzothiazole ring reduces the basicity of the amine group compared to simple aliphatic amines [28] [10].

The LogP value, indicating the octanol-water partition coefficient, is computationally predicted to be 3.8 ± 0.2. This moderate lipophilicity value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity [29].

| Computational Property | Predicted Value | Method/Software | Confidence Level |

|---|---|---|---|

| pKa | 4.5 ± 0.2 | DFT/B3LYP, ACD Labs | High |

| LogP | 3.8 ± 0.2 | Molinspiration, ChemDraw | High |

| LogD (pH 7.4) | 3.6 ± 0.3 | pH-dependent calculation | Medium |

| Molecular Volume | 215 ± 10 Ų | Molecular modeling | High |

| Polar Surface Area | 56 ± 5 Ų | Topological calculation | High |

The pH-dependent distribution coefficient (LogD) at physiological pH 7.4 is calculated to be 3.6 ± 0.3, indicating that the compound exists predominantly in its neutral form under biological conditions. This property is crucial for predicting bioavailability and membrane permeation characteristics [10] [30].